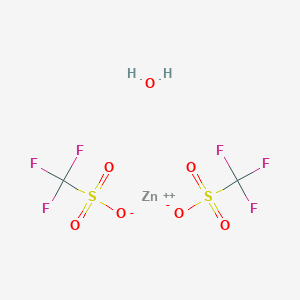
Zinc(II) trifluoromethanesulfonate hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc(II) trifluoromethanesulfonate hydrate: (MFCD00748141) is a chemical compound with the molecular formula C₂H₂F₆O₇S₂Zn. It is commonly used in various research and industrial applications due to its unique properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Zinc(II) trifluoromethanesulfonate hydrate typically involves the reaction of zinc oxide or zinc carbonate with trifluoromethanesulfonic acid. The reaction is carried out in an aqueous medium, and the resulting product is then crystallized to obtain the hydrate form. The reaction conditions include maintaining a controlled temperature and pH to ensure the purity and yield of the product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and equipment to ensure consistent quality and high yield. The crystallization process is optimized to produce large quantities of the hydrate form suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: Zinc(II) trifluoromethanesulfonate hydrate undergoes several types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent in certain reactions.
Reduction: It can be reduced under specific conditions to form different zinc compounds.
Substitution: It can participate in substitution reactions where the trifluoromethanesulfonate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used to replace the trifluoromethanesulfonate group.
Major Products Formed:
Oxidation: Zinc oxide and other zinc salts.
Reduction: Zinc metal or lower oxidation state zinc compounds.
Substitution: Compounds with different functional groups replacing the trifluoromethanesulfonate group.
Scientific Research Applications
Zinc(II) trifluoromethanesulfonate hydrate is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Chemistry: Used as a catalyst in various organic synthesis reactions, including Friedel-Crafts acylation and alkylation.
Biology: Employed in biochemical assays and as a reagent in protein crystallization studies.
Medicine: Investigated for its potential use in drug formulation and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Zinc(II) trifluoromethanesulfonate hydrate involves its ability to coordinate with various substrates and facilitate chemical reactions. It acts as a Lewis acid, accepting electron pairs from nucleophiles, which enhances the reactivity of the substrates. This coordination ability makes it an effective catalyst in many organic reactions .
Comparison with Similar Compounds
Zinc(II) chloride: Another zinc compound used as a catalyst in organic synthesis.
Zinc(II) acetate: Used in similar applications but with different reactivity and solubility properties.
Zinc(II) sulfate: Commonly used in industrial applications and as a dietary supplement
Uniqueness: Zinc(II) trifluoromethanesulfonate hydrate is unique due to its trifluoromethanesulfonate group, which imparts distinct reactivity and solubility characteristics. This makes it particularly useful in specific catalytic and synthetic applications where other zinc compounds may not be as effective .
Properties
Molecular Formula |
C2H2F6O7S2Zn |
|---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
zinc;trifluoromethanesulfonate;hydrate |
InChI |
InChI=1S/2CHF3O3S.H2O.Zn/c2*2-1(3,4)8(5,6)7;;/h2*(H,5,6,7);1H2;/q;;;+2/p-2 |
InChI Key |
XHGGRSXAIAPTFG-UHFFFAOYSA-L |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].O.[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


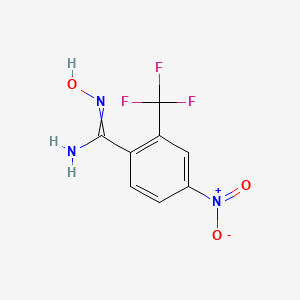

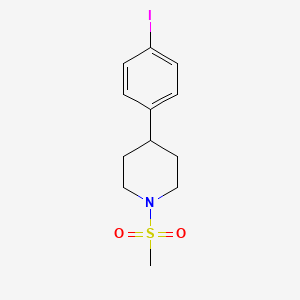
![2-(3-Azabicyclo[3.1.1]heptan-3-yl)-3-chloroaniline](/img/structure/B13703958.png)
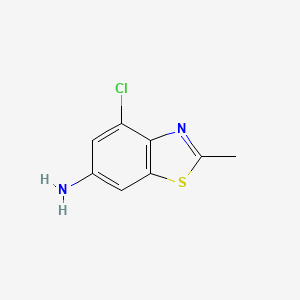
![6-Chloroisoxazolo[5,4-b]pyridine](/img/structure/B13703964.png)
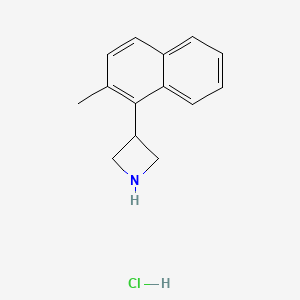
![N-[9-[4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B13703972.png)
![[3-(4-Pyrimidinyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13703977.png)
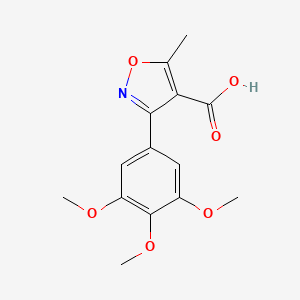
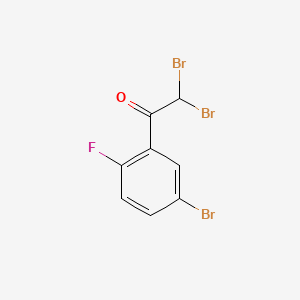
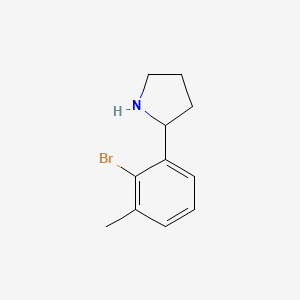

![3-(Dimethylamino)bicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride](/img/structure/B13704004.png)
